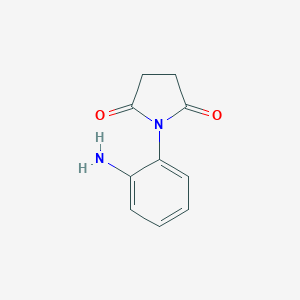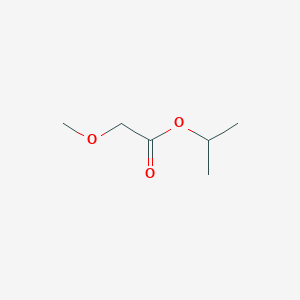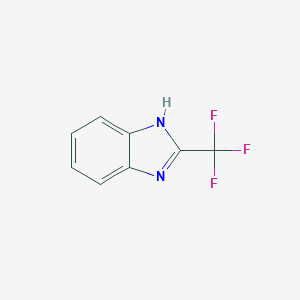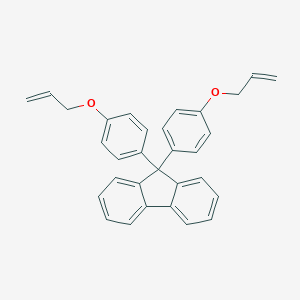
9,9-Bis(4-allyloxyphenyl)fluorene
Overview
Description
9,9-Bis(4-allyloxyphenyl)fluorene is an organic compound with the molecular formula C31H26O2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two allyloxyphenyl groups attached to the fluorene core.
Preparation Methods
The synthesis of 9,9-Bis(4-allyloxyphenyl)fluorene typically involves the condensation reaction of 9-fluorenone with 4-allyloxyphenylboronic acid. The reaction is catalyzed by a palladium catalyst under Suzuki coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .
Chemical Reactions Analysis
9,9-Bis(4-allyloxyphenyl)fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of dihydro derivatives.
Scientific Research Applications
9,9-Bis(4-allyloxyphenyl)fluorene has several scientific research applications:
Materials Science: It is used as a monomer in the synthesis of polymers with high thermal stability and good optical properties. These polymers are used in the production of high-performance materials, such as coatings and adhesives.
Organic Electronics: The compound is utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transporting properties.
Chemical Sensors: It is employed in the development of chemical sensors for detecting various analytes, including gases and ions, owing to its fluorescence properties
Mechanism of Action
The mechanism of action of 9,9-Bis(4-allyloxyphenyl)fluorene involves its interaction with specific molecular targets and pathways. In organic electronics, the compound acts as an electron-transporting material, facilitating the movement of electrons through the device. This is achieved through the delocalization of π-electrons across the fluorene core and the allyloxyphenyl groups, which enhances the compound’s conductivity and charge mobility .
Comparison with Similar Compounds
9,9-Bis(4-allyloxyphenyl)fluorene can be compared with other similar compounds, such as:
9,9-Bis(4-hydroxyphenyl)fluorene: This compound has hydroxyl groups instead of allyloxy groups, which makes it more hydrophilic and suitable for different applications, such as in the synthesis of epoxy resins and polycarbonates.
9,9-Bis(4-methoxyphenyl)fluorene: The presence of methoxy groups imparts different electronic properties, making it useful in various organic electronic applications.
9,9-Bis(4-aminophenyl)fluorene: The amino groups provide sites for further functionalization, making this compound valuable in the synthesis of advanced materials and pharmaceuticals
Properties
IUPAC Name |
9,9-bis(4-prop-2-enoxyphenyl)fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26O2/c1-3-21-32-25-17-13-23(14-18-25)31(24-15-19-26(20-16-24)33-22-4-2)29-11-7-5-9-27(29)28-10-6-8-12-30(28)31/h3-20H,1-2,21-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGAWNXQZROGRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

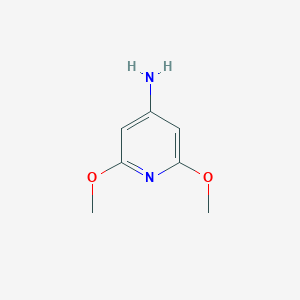
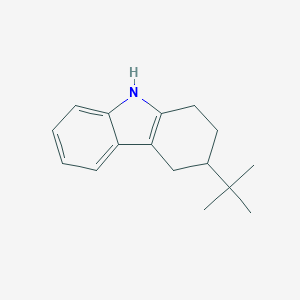
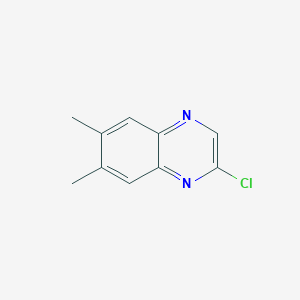
![2-[2-(2-Cyanophenyl)iminohydrazinyl]benzonitrile](/img/structure/B189224.png)
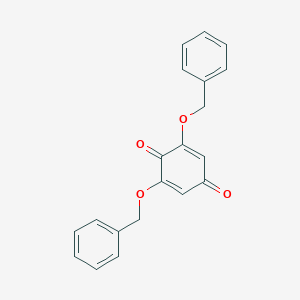
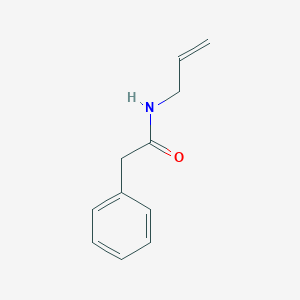
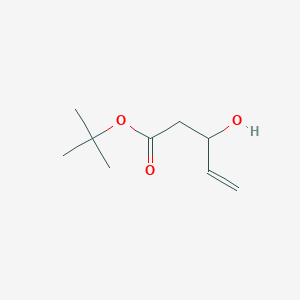
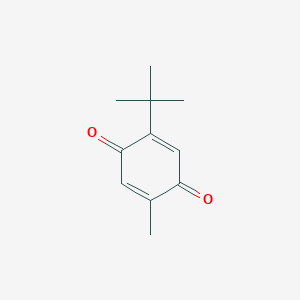
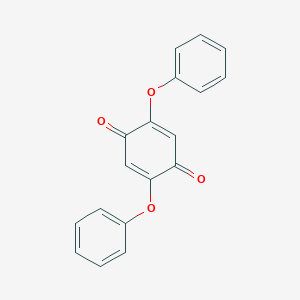
![6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B189231.png)
